molecular formula C8H11NO B566629 1-(4-Methylpyridin-3-yl)ethan-1-ol CAS No. 101870-76-2

1-(4-Methylpyridin-3-yl)ethan-1-ol

Cat. No.: B566629
CAS No.: 101870-76-2
M. Wt: 137.182
InChI Key: JPXXWXQJFKRYQX-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.

    Substitution: SOCl2, pyridine as a base.

Major Products Formed

    Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.

    Reduction: 1-(4-Methylpyridin-3-yl)ethane.

    Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.

Properties

IUPAC Name

1-(4-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXWXQJFKRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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